2-Chloro-3-ethynyl-6-methylpyridine
Description
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Properties
IUPAC Name |
2-chloro-3-ethynyl-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOCIVRSHILTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Pyridine Scaffolds in Contemporary Chemical Research
Pyridine (B92270) and its derivatives are of immense importance in the development of therapeutic agents and other biologically active molecules. rsc.orgresearchgate.net The pyridine ring is a common feature in many FDA-approved drugs, highlighting its status as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgnih.gov This is attributed to its ability to form hydrogen bonds, its aromatic nature, and its capacity to be functionalized at various positions, allowing for the fine-tuning of its biological activity. tandfonline.com
The applications of pyridine derivatives are diverse, with compounds exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic properties. researchgate.netnih.gov Natural products, including vitamins like niacin and vitamin B6, and alkaloids such as nicotine, contain the pyridine ring, further underscoring its biological relevance. tandfonline.com The continuous exploration of pyridine-based structures fuels the discovery of novel drug candidates with improved efficacy and selectivity. rsc.orgnih.gov
The Unique Reactivity Profile of Halogenated Pyridines
The introduction of a halogen atom onto the pyridine (B92270) ring, as seen in 2-Chloro-3-ethynyl-6-methylpyridine, significantly influences its reactivity. Halogenated pyridines, particularly 2-halopyridines, are versatile intermediates in organic synthesis. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions (SNAr). researchgate.net This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
However, the reactivity of halopyridines can be modulated by the presence of other substituents on the ring. acs.org For instance, electron-donating groups can decrease the rate of nucleophilic substitution, while electron-withdrawing groups can increase it. The position of the halogen also plays a crucial role, with 2- and 4-halopyridines being generally more reactive towards nucleophiles than 3-halopyridines. The unique reactivity of 2-chloropyridines makes them valuable precursors for the synthesis of a wide range of substituted pyridines through cross-coupling reactions and other transformations. researchgate.netnih.gov
The Synthetic Utility of Ethynyl Functionalities in Organic Chemistry
The ethynyl (B1212043) group (a terminal alkyne) is another key feature of 2-Chloro-3-ethynyl-6-methylpyridine, bestowing it with a rich and versatile chemical reactivity. Terminal alkynes are highly valuable building blocks in organic synthesis due to their ability to participate in a variety of transformations. rsc.org One of the most notable reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazoles. rsc.org
Furthermore, the ethynyl group can undergo a plethora of other reactions, including Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide. organic-chemistry.org Alkynes can also be hydrated to form ketones, reduced to alkanes or alkenes, and participate in various cyclization and addition reactions. nih.govorganic-chemistry.org This diverse reactivity makes the ethynyl group an invaluable tool for the construction of complex molecular architectures. acs.org
Contextualizing 2 Chloro 3 Ethynyl 6 Methylpyridine Within Pyridine Derivative Research
Strategies for the Introduction of the Ethynyl Group
The incorporation of an ethynyl group onto the pyridine ring is a critical step in the synthesis of the target molecule. Several methods have been developed to achieve this transformation, with the Sonogashira coupling being a prominent and widely utilized approach.
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction would involve the coupling of a 2-chloro-3-halo-6-methylpyridine with a suitable alkyne source.
The general reaction is as follows:
R¹-X + H-≡-R² --(Pd catalyst, Cu catalyst, base)--> R¹-≡-R²
Where:
R¹-X is the aryl or vinyl halide (e.g., 2-chloro-3-iodo-6-methylpyridine)
H-≡-R² is the terminal alkyne (e.g., ethynyltrimethylsilane)
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. scirp.org While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, research has focused on developing more active and stable catalytic systems. libretexts.orgnih.gov
Key aspects of optimization include:
Palladium Precatalysts: The use of air-stable precatalysts, such as [DTBNpP]Pd(crotyl)Cl, can simplify handling and lead to more reproducible results. nih.gov These precatalysts often generate the active monoligated Pd(0) species in situ. nih.gov
Ligand Design: The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role. Bulky and electron-rich ligands can enhance the catalytic activity, allowing the reaction to proceed under milder conditions and with lower catalyst loadings. libretexts.org For instance, the use of bulky, electron-rich phosphines can facilitate the coupling of challenging aryl bromides at room temperature. nih.gov The choice of a monodentate or bidentate ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present. rsc.org
Copper-Free Systems: Concerns about the toxicity and homocoupling side reactions associated with copper have led to the development of copper-free Sonogashira protocols. nih.govresearchgate.net These systems often rely on highly active palladium catalysts and specific bases.
Table 1: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Ligand Type | Key Advantages |
| Pd(PPh₃)₄/CuI | Monodentate phosphine | Well-established, commercially available |
| PdCl₂(PPh₃)₂/CuI | Monodentate phosphine | More stable than Pd(PPh₃)₄ |
| [DTBNpP]Pd(crotyl)Cl | Bulky, electron-rich phosphine | Air-stable, facilitates room-temperature reactions |
| Pd₂(dba)₃/ ligand | Various | Allows for fine-tuning of reactivity and selectivity |
In the synthesis of this compound, a dihalogenated precursor such as 2-chloro-3-iodo-6-methylpyridine (B13447352) might be used. To achieve regioselective ethynylation at the more reactive C-3 position (bearing the iodo group), a protected alkyne like trimethylsilylacetylene (B32187) (TMS-acetylene) is often employed. pearson.compearson.com
The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. pearson.com The Sonogashira coupling proceeds with the TMS-protected alkyne, and the TMS group is subsequently removed under mild conditions, typically using a fluoride (B91410) source like potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired terminal alkyne. pearson.comchemicalbook.com
This two-step approach offers greater control and prevents undesired side reactions, such as the homocoupling of the terminal alkyne. The use of TMS-acetylene allows for the selective introduction of the ethynyl group at a specific position on the pyridine ring. pearson.com
The Reissert-Henze reaction provides an alternative method for the introduction of a cyano group at the C-2 position of a pyridine ring. nii.ac.jpresearchgate.netoup.com This reaction involves the treatment of a pyridine N-oxide with an acyl chloride and a cyanide source, typically potassium cyanide. wikipedia.org While the classic Reissert reaction introduces a cyano group, modifications can be made to introduce other functionalities.
A variation of the Reissert-Henze reaction can be used for the ethynylation of pyridines. nii.ac.jpoup.com In this modified procedure, the pyridine N-oxide is activated with an acyl chloride, such as benzoyl chloride, to form an N-acyloxypyridinium salt. This salt then reacts with a silver acetylide to introduce the ethynyl group selectively at the C-2 position. nii.ac.jpresearchgate.netoup.com
While this method is effective for C-2 ethynylation, its direct application to the synthesis of this compound would require a starting material that is already substituted at the 3- and 6-positions. The regioselectivity for C-2 attack is a key feature of this reaction. nii.ac.jpresearchgate.netoup.com
Beyond the Sonogashira and Reissert-Henze reactions, other methods for the alkynylation of pyridines exist. These often involve the initial functionalization of the pyridine ring to facilitate the introduction of the ethynyl group.
One such approach is the metalation of the pyridine ring followed by reaction with an electrophilic alkyne source. However, achieving regioselectivity can be challenging.
Palladium-Catalyzed Sonogashira Coupling Reactions
Approaches for Regioselective Halogenation and Methylation
The synthesis of the necessary precursor, a 2-chloro-6-methylpyridine derivative halogenated at the 3-position, requires regioselective functionalization of the pyridine ring.
Regioselective Halogenation: The direct halogenation of pyridines can be difficult due to the electron-deficient nature of the ring. However, methods have been developed for the regioselective halogenation of pyridine N-oxides, which can then be deoxygenated to the corresponding pyridine. nih.gov For instance, using N-halosuccinimides (NBS, NCS) in a solvent like hexafluoroisopropanol can provide good yields and regioselectivity for the halogenation of arenes and heterocycles. organic-chemistry.org Another approach involves the transformation of pyridines into reactive Zincke imine intermediates, which undergo highly regioselective halogenation at the 3-position. chemrxiv.org
Regioselective Methylation: The introduction of a methyl group at a specific position on the pyridine ring can be achieved through various methods. One approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, in the presence of a suitable catalyst or directing group. Another strategy is the use of radical-mediated methylation reactions.
Synthetic Strategies for this compound
The synthesis of this compound, a valuable pyridine derivative, can be achieved through various methodologies. These approaches often involve the strategic functionalization of pyridine precursors, leveraging modern cross-coupling reactions and metalation techniques. This article explores the key synthetic routes, including the use of bromo-chloropyridine precursors, directed metalation strategies, and the preparation of essential halogenated and methylated pyridine intermediates.
Functionalization of Bromo-chloropyridine Precursors
A primary route to this compound involves the functionalization of a dihalogenated pyridine precursor, specifically a bromo-chloropyridine derivative. The Sonogashira cross-coupling reaction is a cornerstone of this approach, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org
In this context, a suitable starting material is 3-bromo-2-chloro-6-methylpyridine (B65680). sigmaaldrich.comnih.gov The ethynyl group is introduced at the 3-position via a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The greater reactivity of the bromo substituent compared to the chloro substituent in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the C-3 position. Following the coupling reaction, the trimethylsilyl protecting group is removed to yield the desired terminal alkyne.
Directed Metalation Strategies (DoM) and Halogen Dance Processes
Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For pyridine derivatives, the nitrogen atom within the ring can act as a directing group, although its influence can be complex and may lead to nucleophilic addition. harvard.edu However, with carefully chosen reagents and conditions, selective ortho-lithiation can be achieved. For instance, the use of a superbase like BuLi-LiDMAE has been shown to promote an unusual C-6 lithiation of 2-chloropyridine. nih.gov
The "halogen dance" is another intriguing phenomenon observed in the chemistry of halogenated aromatics and heteroaromatics. ic.ac.ukwhiterose.ac.ukrsc.org This base-catalyzed intramolecular rearrangement can lead to the migration of a halogen atom to a different position on the ring. clockss.orgresearchgate.net While not a direct route to ethynylation, the halogen dance can be a useful tool for preparing isomerically pure halopyridine precursors that might be otherwise difficult to access. For example, treatment of a dihalopyridine with a strong base like lithium diisopropylamide (LDA) can induce halogen migration, leading to a thermodynamically more stable lithiated intermediate that can then be trapped with an electrophile. ic.ac.uk
Synthesis of Key Halogenated and Methylated Pyridine Intermediates
The successful synthesis of this compound is contingent on the availability of key halogenated and methylated pyridine intermediates.
2-Chloro-6-methylpyridine: This intermediate can be synthesized from 2-picoline (2-methylpyridine) through various methods. One approach involves the oxidation of 2-picoline to 2-picoline-N-oxide, followed by chlorination. acs.org Another method involves the direct chlorination of 2-picoline. google.com It can also be prepared from 2-chloro-6-(trichloromethyl)pyridine. google.com
2,3-Dichloro-6-methylpyridine: This dihalogenated intermediate is a potential precursor for subsequent functionalization. sigmaaldrich.comepa.gov Its synthesis can be approached through the chlorination of 2-chloro-6-methylpyridin-3-ol. chemicalbook.com
3-Bromo-2-chloro-6-methylpyridine: As mentioned earlier, this is a crucial precursor for the selective introduction of the ethynyl group. sigmaaldrich.comnih.gov Its synthesis can be achieved through various routes, including the bromination of 2-chloro-6-methylpyridine or the diazotization of 3-amino-2-chloro-6-methylpyridine followed by a Sandmeyer-type reaction. chemicalbook.com The synthesis of 2-methyl-3-bromopyridine has also been described. google.com
The synthesis of this compound can be designed as either a convergent or a linear pathway.
Convergent and Linear Synthetic Pathways
A linear synthesis would involve the sequential modification of a starting pyridine derivative. For example, one could start with 2-chloro-6-methylpyridine, introduce a bromine atom at the 3-position, and then perform the Sonogashira coupling to install the ethynyl group.
A convergent synthesis , on the other hand, would involve the preparation of two or more key fragments that are then combined in a later step. In this case, a convergent approach might involve the synthesis of a pre-functionalized pyridine ring and a separate ethynylating reagent, which are then coupled together. For instance, the synthesis of 3-bromo-2-chloro-6-methylpyridine and its subsequent coupling with an ethynyl source represents a convergent strategy.
Evaluation of Yields and Scalability in Laboratory Synthesis
The table below summarizes some of the key reactions and intermediates involved in the synthesis of this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-Bromo-2-chloro-6-methylpyridine | Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, base | 2-Chloro-6-methyl-3-((trimethylsilyl)ethynyl)pyridine | Sonogashira Coupling |
| 2-Picoline | Oxidizing agent, then chlorinating agent | 2-Chloro-6-methylpyridine | Oxidation and Chlorination |
| 2-Chloro-6-methylpyridin-3-ol | Chlorinating agent | 2,3-Dichloro-6-methylpyridine | Chlorination |
| 3-Amino-2-chloro-4-methylpyridine | Brominating agent | 3-Amino-6-bromo-2-chloro-4-methylpyridine | Bromination |
Theoretical and Computational Investigations of this compound: A Review of Publicly Available Research
Despite a thorough search of scientific literature and chemical databases, no dedicated theoretical and computational studies specifically focusing on the compound this compound were found.
This report aimed to synthesize and present a detailed analysis of the theoretical and computational investigations into this compound, structured around a predefined outline. However, extensive searches have revealed a significant gap in the publicly available research for this specific molecule. While computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms, it appears that this compound has not yet been a subject of such in-depth analysis in published literature.
The intended scope of this article was to cover the following areas:
Mechanistic Insights from Computational Reaction Modeling
Elucidation of Regioselectivity and Stereoselectivity
The absence of specific data for this compound prevents the generation of the requested detailed research findings and data tables for these sections.
While research exists on related pyridine derivatives, the strict adherence to the specified compound, as per the instructions, means that no analogous data can be presented. The synthesis of this compound could plausibly be achieved via a Sonogashira coupling reaction from a dihalogenated precursor such as 2,3-dichloro-6-methylpyridine. However, no publications were identified that specifically detail this synthesis and subsequent computational analysis of the resulting product.
Therefore, at present, the scientific community awaits theoretical and computational investigations into the spectroscopic properties and reaction mechanisms of this compound. Such studies would be valuable in elucidating the fundamental chemical characteristics of this molecule and could provide a basis for future experimental work.
Advanced Applications of 2 Chloro 3 Ethynyl 6 Methylpyridine and Its Derived Architectures
Building Blocks for Complex Polyfunctionalized Pyridine (B92270) Derivatives
The inherent reactivity of the chloro and ethynyl (B1212043) groups in 2-Chloro-3-ethynyl-6-methylpyridine makes it an ideal starting material for the synthesis of highly substituted and polyfunctionalized pyridine derivatives. The chloro substituent can be readily displaced by a variety of nucleophiles, while the ethynyl group provides a handle for numerous transformations, most notably carbon-carbon bond-forming reactions.
One of the most powerful methods for elaborating the structure of this compound is the Sonogashira cross-coupling reaction. researchgate.netsoton.ac.ukresearchgate.net This palladium-catalyzed reaction allows for the coupling of the terminal alkyne with a wide range of aryl or vinyl halides, leading to the formation of extended π-conjugated systems. For instance, coupling with substituted aryl halides can introduce new electronic or steric properties into the pyridine core.
Furthermore, the ethynyl group can undergo a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions, often catalyzed by transition metals, can generate novel scaffolds with potential applications in medicinal chemistry and materials science. The combination of nucleophilic substitution at the C2 position and transformations of the ethynyl group at the C3 position provides a modular approach to a diverse library of pyridine-based molecules. rsc.org
Precursors for Advanced Materials and Organic Electronic Components
The ability to construct extended π-conjugated systems from this compound makes it a valuable precursor for the synthesis of advanced organic materials with interesting electronic and photophysical properties.
Conjugated Polymers and Oligomers with Tunable Electronic Properties
The Sonogashira polymerization of dihaloaromatic compounds with diethynyl monomers is a well-established method for the synthesis of conjugated polymers. By utilizing derivatives of this compound, it is possible to create polymers with pyridine units incorporated into the backbone. The nitrogen atom in the pyridine ring can influence the electronic properties of the resulting polymer, often imparting n-type (electron-transporting) characteristics. researchgate.net The ability to modify the substituents on the pyridine ring allows for the fine-tuning of the polymer's electronic and physical properties, such as its solubility and solid-state packing.
Recent research has focused on developing novel polymer precursors that can be transformed into different conjugated polymers with complementary electronic properties from the same starting material. nih.gov This approach offers new avenues for designing and fabricating organic electronic devices.
Components in Luminescent and Optoelectronic Systems
Pyridine-containing conjugated molecules and polymers often exhibit interesting luminescent properties. nih.gov The incorporation of the 2-ethynyl-6-methylpyridine (B1317574) moiety into larger chromophores can lead to materials with tunable emission colors and high quantum yields. The nitrogen atom of the pyridine can act as a coordination site for metal ions, leading to the formation of luminescent metal complexes. The emission properties of these complexes can be modulated by the nature of the metal and the other ligands present.
The development of new fluorescent dyes based on substituted pyridines is an active area of research. For example, derivatives of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile have shown strong solvatochromism and high fluorescence quantum yields. While not directly derived from this compound, these studies highlight the potential of functionalized pyridines in the design of advanced luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Ligands in Organometallic Chemistry and Catalysis
The pyridine nitrogen atom in this compound and its derivatives provides a coordination site for transition metals, making them valuable ligands in organometallic chemistry and catalysis. researchgate.net
Design of Pyridine-Based Ligands for Transition Metal Catalysis
The strategic functionalization of the this compound core allows for the design of a wide variety of pyridine-based ligands. The chloro and ethynyl groups can be modified to introduce other coordinating moieties, leading to the formation of bidentate, tridentate, or even more complex ligand systems. For example, the ethynyl group can be used to attach phosphine (B1218219), amine, or other heterocyclic groups that can coordinate to a metal center. researchgate.net
The electronic and steric properties of the resulting ligands can be systematically varied by changing the substituents on the pyridine ring. This allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. The development of new ligands is crucial for advancing the field of homogeneous catalysis. nih.gov
Application in Cross-Coupling Reactions and Other Catalytic Processes
Transition metal complexes bearing pyridine-based ligands have found widespread application in a variety of catalytic processes, most notably in cross-coupling reactions. researchgate.netnih.gov These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the efficiency and selectivity of these transformations.
While specific applications of ligands derived directly from this compound are not extensively documented in the readily available literature, the general principles of pyridine ligand design suggest their potential utility. For example, palladium complexes of pyridine-phosphine ligands are known to be effective catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions. The modular nature of the this compound scaffold would allow for the rapid synthesis and screening of a library of ligands to identify optimal catalysts for specific reactions.
Scaffolds for Supramolecular Chemistry and Self-Assembly
The unique molecular architecture of this compound, which combines a halogenated pyridine ring with a reactive ethynyl group, positions it as a promising and versatile building block for the construction of complex supramolecular structures and self-assembled materials. While direct and extensive research focusing solely on this specific compound is not widely documented, its potential can be inferred from the well-established chemistry of its constituent functional groups. The interplay of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, facilitated by the pyridine and ethynyl moieties, allows for the rational design of a variety of ordered systems.
The ethynyl group is a key feature, providing rigidity and linearity to molecular designs. It is particularly valuable in the synthesis of macrocycles and polymers through reactions like the Sonogashira coupling. nih.govchemrxiv.orgnih.gov This reaction enables the straightforward formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, offering a powerful tool for creating extended conjugated systems. The pyridine nitrogen atom introduces a site for hydrogen bonding and metal coordination, while the chloro-substituent can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of functional materials. researchgate.netresearchgate.net
The self-assembly of architectures derived from this compound is driven by the sum of these weak interactions. For instance, pyridine-acetylene macrocycles have been shown to form π-stacked pairs, leading to the creation of fibril structures. nih.gov The dipole moment of the pyridine units can enhance these stacking interactions, promoting a more ordered assembly. nih.gov Furthermore, the presence of a halogen atom can direct the self-assembly process, leading to specific and predictable nanostructures. researchgate.net
The combination of these features in this compound allows for its hypothetical use in creating a range of supramolecular architectures with potential applications in materials science, host-guest chemistry, and catalysis.
Illustrative Supramolecular Architectures from Pyridylacetylene Scaffolds
The following table presents hypothetical examples of supramolecular structures that could be synthesized using building blocks similar to this compound, based on established principles of supramolecular chemistry.
| Supramolecular Architecture | Potential Building Blocks & Synthesis | Key Non-Covalent Interactions | Potential Applications |
| Pyridylacetylene Macrocycle | Sonogashira coupling of a di-functionalized this compound derivative with a complementary di-haloarene. | π-π stacking, Host-Guest interactions | Host for small molecules, Molecular sensing |
| Self-Assembled Nanotubes | Protonation of pyridine-diimine macrocycles formed from precursors related to this compound. chemrxiv.orgnih.gov | π-π stacking, Hydrogen bonding, Electrostatic interactions | Low-dimensional materials, Molecular transport |
| Halogen-Bonded Helices | Self-assembly of iodoethynylpyridine derivatives, analogous to chlorinated pyridylacetylenes. researchgate.net | Halogen bonding (N∙∙∙I), π-π stacking | Chiral materials, Crystal engineering |
| Coordination-Driven Cages | Self-assembly of pyridyl-based ligands with metal ions such as Palladium(II). | Metal-ligand coordination, π-π stacking | Catalysis, Drug delivery |
This table is illustrative and presents potential architectures based on the known reactivity and interaction patterns of related chemical structures.
Detailed Research Findings on Analogous Systems
Research on related pyridylacetylene systems provides a strong foundation for predicting the behavior of this compound in supramolecular chemistry.
Pyridine-Acetylene Macrocycles: Studies on macrocycles composed of alternating 2,6- and 3,5-substituted pyridine units connected by acetylene (B1199291) linkers have demonstrated their ability to form highly ordered structures. X-ray crystallography has revealed that these macrocycles form π-stacked pairs, driven by dipole-dipole interactions between the different pyridine rings. nih.gov This stacking leads to the formation of extended fibril structures, as observed by atomic force microscopy. nih.gov The internal cavity of these macrocycles can also engage in hydrogen bonding with guest molecules. nih.gov
Self-Assembled Nanotubes: Imine-linked macrocycles containing pyridine units have been shown to self-assemble into high-aspect-ratio nanotubes upon protonation with a small amount of acid. chemrxiv.orgnih.gov This assembly process is cooperative and results in mechanically robust nanofibers. chemrxiv.orgnih.gov The ability to form such ordered structures under mild conditions opens up possibilities for creating diverse and functional nanotubular materials. chemrxiv.orgnih.gov
Halogen-Bonded Assemblies: The role of halogen bonding in directing the self-assembly of supramolecular structures is well-established. For example, 2-(iodoethynyl)pyridine (B12042315) derivatives can self-assemble into complex structures like double helices through halogen bonding between the iodine atom and the pyridine nitrogen. researchgate.net This demonstrates the potential of utilizing the chlorine atom in this compound to guide the formation of specific supramolecular architectures.
These examples from the literature underscore the potential of this compound as a valuable scaffold in the field of supramolecular chemistry, enabling the construction of a wide array of functional materials through the principles of self-assembly and molecular recognition.
Future Perspectives and Emerging Research Avenues for 2 Chloro 3 Ethynyl 6 Methylpyridine
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of pyridine (B92270) derivatives like 2-chloro-3-ethynyl-6-methylpyridine, a key focus is the use of environmentally friendly solvents and catalysts.
Recent research has demonstrated the successful synthesis of various heterocyclic compounds using greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). These solvents are considered more sustainable alternatives to traditional volatile organic compounds (VOCs). mdpi.com For instance, the synthesis of dimethindene, a molecule with a pyridine substructure, was achieved with improved yields and milder reaction conditions using these green solvents. mdpi.com
Furthermore, catalyst-free and solvent-free reaction conditions represent a significant advancement in green synthesis. A recent study reported an environmentally friendly, solvent- and catalyst-free method for synthesizing 2-anilino nicotinic acid derivatives. This approach not only simplifies the procedure but also leads to excellent yields in shorter reaction times. researchgate.net Exploring similar strategies for the synthesis of this compound could significantly reduce waste and energy consumption. The use of ultrasound irradiation in conjunction with eco-friendly catalysts like K2CO3–Al2O3 has also shown promise in accelerating reactions and improving yields for related chloroquinoline compounds. researchgate.net
Future research in this area should focus on adapting these green principles to the specific synthesis of this compound. This could involve exploring a broader range of green solvents, developing novel catalyst-free methods, or utilizing alternative energy sources like microwave or ultrasonic irradiation to drive the reaction more efficiently.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional synthetic methods, often enabling unique chemical transformations under mild conditions.
Photocatalysis: While specific photocatalytic applications for this compound are not yet documented, the broader field of photocatalysis in organic synthesis provides a strong foundation for future exploration. Photocatalysis can be used for a variety of transformations, including cross-coupling reactions, C-H functionalization, and the synthesis of complex heterocyclic systems. The pyridine and ethynyl (B1212043) moieties in this compound present reactive sites that could be targeted by photocatalytic methods to generate novel derivatives.
Electrocatalysis: Electrosynthesis is emerging as a valuable tool for the construction of complex aromatic molecules. A notable recent development is the electrochemical, para-selective single-carbon insertion into polysubstituted pyrroles to afford pyridine derivatives. scitechdaily.com This method proceeds without the need for external reagents and offers a novel strategy for molecular editing of aromatic rings. scitechdaily.com Applying similar electrochemical approaches to this compound could lead to unprecedented derivatizations and the construction of novel molecular architectures. The chloro and ethynyl groups could also be targeted for electrochemical reduction or coupling reactions, further expanding the synthetic utility of this compound.
Future research should investigate the reactivity of this compound under various photocatalytic and electrocatalytic conditions. This could involve screening different photocatalysts, electrolytes, and electrode materials to discover new transformations and to develop efficient and selective synthetic protocols.
High-Throughput Experimentation and Automated Synthesis Platforms
High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govnih.gov These technologies are particularly valuable for optimizing reaction yields, discovering new reactions, and accelerating the drug discovery process. scienceintheclassroom.org
For a molecule like this compound, HTE could be employed to quickly identify optimal conditions for its synthesis or for its derivatization through various cross-coupling reactions. nih.gov Automated platforms can perform parallel synthesis, allowing for the rapid generation of a library of derivatives by reacting this compound with a diverse set of building blocks. imperial.ac.ukchemspeed.commrs-j.org These platforms can handle a wide range of reaction conditions, including variations in temperature, pressure, and catalyst loading. imperial.ac.uk
The integration of HTE with advanced analytical techniques, such as mass spectrometry, allows for the rapid analysis of reaction outcomes, further accelerating the optimization process. nih.gov This approach has been successfully used to optimize nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the modification of the pyridine ring in this compound. nih.gov
Future work in this area could involve the development of specific HTE protocols for reactions involving this compound. The data generated from these experiments would be invaluable for understanding the reactivity of the compound and for building predictive models for reaction outcomes.
Integration with Data Science and Artificial Intelligence for Compound Design and Property Prediction
The convergence of data science, particularly machine learning (ML) and artificial intelligence (AI), with chemistry is opening up new frontiers in compound design and property prediction. nih.govnih.govnih.gov
Property Prediction: Machine learning models are increasingly being used to predict a wide range of molecular properties, including physicochemical properties and biological activities. nih.govresearchgate.netnih.gov These models can be trained on large datasets of known compounds to learn the complex relationships between chemical structure and properties. github.com For this compound and its derivatives, ML models could be developed to predict properties such as solubility, reactivity, and potential biological targets. This would allow for the virtual screening of large numbers of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Unexplored Reactivity Modes and Novel Derivatizations
The unique combination of a chloro, ethynyl, and methyl group on the pyridine ring of this compound suggests a rich and largely unexplored reactivity profile.
Reactivity of the Ethynyl Group: The ethynyl group is a versatile functional group that can participate in a wide range of reactions, including cycloadditions, coupling reactions (such as Sonogashira and Glaser couplings), and hydrations. Exploring these reactions with this compound could lead to a diverse array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Reactivity of the Chloro Group: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This provides a handle for introducing a wide variety of functional groups at this position. The efficiency of SNAr reactions can be influenced by the electronic nature of the nucleophile and the reaction conditions. Systematic studies of these reactions would expand the chemical space accessible from this compound.
Combined Reactivity: The interplay between the different functional groups could lead to novel and unexpected reactivity. For example, intramolecular reactions involving the ethynyl and chloro groups could be triggered under specific conditions to form fused heterocyclic systems. Investigating such possibilities could lead to the discovery of new and efficient methods for the synthesis of complex molecular architectures.
Future research should focus on a systematic exploration of the reactivity of this compound with a wide range of reagents and under various reaction conditions. This will not only expand the library of accessible derivatives but also provide a deeper understanding of the fundamental chemical properties of this versatile building block.
Q & A
Q. What spectroscopic methods are recommended for confirming the molecular structure of 2-chloro-3-ethynyl-6-methylpyridine?
- Methodological Answer : Use FTIR and Raman spectroscopy to identify functional groups (e.g., ethynyl C≡C stretching ~2100–2260 cm⁻¹, C-Cl stretches ~550–800 cm⁻¹) and compare experimental spectra with quantum chemical predictions (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ basis sets). Conformational analysis via potential energy surface scans can resolve structural ambiguities .
- Key Data :
| Basis Set | Method | Application |
|---|---|---|
| 6-311++G** | B3LYP | Vibrational frequency prediction |
| cc-pVTZ | B3PW91 | Conformational energy minima |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H333) or skin contact (H313).
- Prevent dust formation via wet handling or inert atmosphere.
- Dispose of waste in sealed containers for professional hazardous waste treatment .
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer :
- Start with a pyridine core and introduce substituents sequentially:
Chlorination : Use POCl₃ or PCl₅ at 80–100°C for regioselective chlorination.
Ethynylation : Employ Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation .
- Monitor reaction progress via TLC or GC-MS.
Advanced Research Questions
Q. How can quantum chemical calculations resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/cc-pVTZ) to predict vibrational frequencies and NMR chemical shifts. Compare with experimental data to validate conformers.
- Use Natural Bond Orbital (NBO) analysis to explain hyperconjugative interactions affecting spectral anomalies (e.g., unexpected splitting in NMR) .
- Example Workflow :
Step 1: Optimize geometry → Step 2: Frequency calculation → Step 3: NBO analysis
Q. What statistical methods are suitable for optimizing reaction yields in ethynyl-substituted pyridine synthesis?
- Methodological Answer :
- Apply Design of Experiments (DoE) (e.g., response surface methodology) to assess variables:
- Catalyst loading (0.5–5 mol%)
- Temperature (60–120°C)
- Reaction time (2–24 hrs).
- Use ANOVA to identify significant factors and derive predictive models .
- Data Table :
| Variable | Range | Optimal Value |
|---|---|---|
| Catalyst | 0.5–5% | 2.5% Pd(PPh₃)₄ |
| Temp. | 60–120°C | 90°C |
Q. How to address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Reassess computational models by:
Testing alternative functionals (e.g., M06-2X for non-covalent interactions).
Including solvent effects (PCM or SMD models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
